2-Keto-L-gulonic acid

Overview

Description

2-Keto-L-gulonic Acid (2KLG) is an important intermediate in the biosynthesis of ascorbic acid (vitamin C). It is used to study sorbitol metabolism by Acetobacter melanogenus . The enzyme glucose dehydrogenase catalyzes the oxidation of glucose to 2KLG, which is then converted to ascorbic acid by the action of the enzyme L-gulonolactone oxidase . 2KLG has anti-inflammatory and antioxidant effects .

Synthesis Analysis

2-Keto-L-gulonic acid (2-KGA), the precursor of vitamin C, is currently produced by two-step fermentation. In the second step, L-sorbose is transformed into 2-KGA by the symbiosis system composed of Ketogulonicigenium vulgare and Bacillus megaterium .

Molecular Structure Analysis

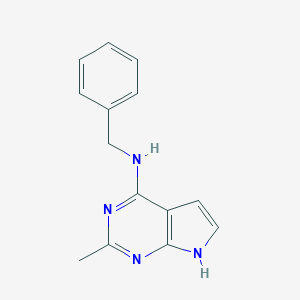

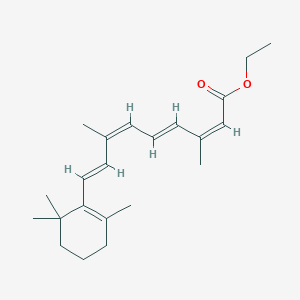

The molecular formula of 2-Keto-L-gulonic acid is C6H10O7 and its molecular weight is 194.14 .

Chemical Reactions Analysis

The enzyme glucose dehydrogenase catalyzes the oxidation of glucose to 2KLG, which is then converted to ascorbic acid by the action of the enzyme L-gulonolactone oxidase .

Physical And Chemical Properties Analysis

2-Keto-L-gulonic Acid forms crystals from water and may be washed with acetone. It is moderately soluble in water and is a strong acid .

Scientific Research Applications

Aquatic Animal Nutrition

2-KLG has been identified as a novel precursor to L-ascorbic acid (vitamin C) biosynthesis in aquatic animals. Supplementation of 2-KLG in the diet of zebrafish has shown to enhance L-ascorbic acid content, growth performance, feed utilization, and increase crude protein and lipid content . This suggests that 2-KLG could be a significant dietary supplement to improve the nutritional quality and health of aquatic species.

Vitamin C Production

2-KLG is a critical intermediate in the industrial synthesis of vitamin C. The traditional two-step fermentation process involves the conversion of D-sorbitol to L-sorbose by Gluconobacter oxydans, followed by the transformation of L-sorbose to 2-KLG. This process is pivotal for the large-scale production of vitamin C, which is extensively used in the food, beverage, and pharmaceutical industries .

Metabolic Engineering

Researchers have utilized metabolic engineering to optimize the production of 2-KLG for industrial purposes. By genetically modifying certain strains of bacteria, scientists have been able to increase the yield of 2-KLG, making the production process more efficient and cost-effective .

High-Throughput Screening

High-throughput screening methods have been developed to identify strains of microorganisms that overproduce 2-KLG. These methods are based on detecting changes in fluorescence related to the activity of specific dehydrogenases involved in the degradation of 2-KLG. This approach allows for the rapid and efficient selection of high-yielding strains .

Animal Reproduction and Growth

2-KLG supplementation has been linked to improved reproduction, growth, and immunity in animals. This is due to its role as a precursor to L-ascorbic acid, which is essential for these physiological functions. The supplementation can help overcome the lack of endogenous L-ascorbic acid synthesis in certain animal species .

Stress Resistance in Plants

Studies have shown that 2-KLG can enhance plant growth and improve stress resistance. It promotes the synthesis and accumulation of L-ascorbic acid in plants, which plays a significant role in plant defense mechanisms against environmental stressors .

Mechanism of Action

Target of Action

The primary target of 2-Keto-L-gulonic acid (2-KGA) is the L-ascorbic acid (ASA) biosynthesis pathway in organisms . ASA, also known as Vitamin C, is a vital micronutrient for various physiological functions, including reproduction, growth, and immunity . Most organisms, including humans and aquatic animals, lack the capacity for asa biosynthesis due to the loss of the enzyme l-gulono-1,4-lactone oxidase (glo) . Therefore, they require supplementation with exogenous ASA .

Mode of Action

2-KGA acts as a precursor in the ASA biosynthesis pathway . It is transformed into ASA through a series of biochemical reactions . In the classical two-step fermentation method for Vitamin C production, D-sorbitol is first transformed into L-sorbose by Gluconobacter oxydans. Then, L-sorbose is converted into 2-KGA by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria .

Biochemical Pathways

The transformation of L-sorbose into 2-KGA is performed by K. vulgare . This process involves the L-sorbosone pathway , where L-sorbose is first converted into L-sorbosone by the enzyme L-sorbose dehydrogenase found in the membrane fraction of the microorganism. Then, L-sorbosone is converted into 2-KGA by L-sorbosone dehydrogenase located in the cytosol fraction .

Pharmacokinetics

The pharmacokinetics of 2-KGA are complex and involve a variety of factors. A set of kinetic models have been developed for the production of 2-KGA from L-sorbose by a mixed culture of Gluconobacter oxydans and Bacillus megaterium . These models take into account the balances of some key metabolites, ATP, and NADH .

Result of Action

The primary result of 2-KGA’s action is the enhancement of ASA levels in organisms . This enhancement has been observed in various studies. For instance, exogenous 2-KGA supplementation has been found to increase ASA content, growth performance, feed utilization, crude protein, and crude lipid content in zebrafish . Similarly, 2-KGA has been shown to improve the salt stress resistance of non-heading Chinese cabbage by increasing ASA accumulation .

Action Environment

The action of 2-KGA can be influenced by various environmental factors. For example, salt stress has been found to restrict crop growth, and increasing the ASA content of crops through 2-KGA supplementation is an effective means of alleviating this stress . Moreover, the pH of the surroundings can significantly influence the growth of K. vulgare and the production of 2-KGA .

Safety and Hazards

2-Keto-L-gulonic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Recent advances in 2-Keto-l-gulonic Acid production have been made using mixed-culture fermentation . The addition of 1 mg/mL 2-KLG reduced the number of viable and spore cells, lowered the levels of intracellular reactive oxygen species (ROS), enhanced the intra- and extracellular total antioxidant capacity (T-AOC), and significantly affected the B. pumilus sporulation-related genes expression levels .

properties

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-NUNKFHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031512 | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

526-98-7, 342385-52-8 | |

| Record name | 2-keto-L-Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-xylo-hex-2-ulosonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-KETO-L-GULONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Keto-L-gulonic acid produced in nature?

A1: 2-KLG is not naturally found in humans and many animals, but is a crucial intermediate in the industrial production of vitamin C. Several microorganisms, particularly certain strains of bacteria, possess the enzymatic machinery to synthesize 2-KLG from precursors like D-sorbitol and L-sorbose. This forms the basis of the two-step fermentation process widely used in industry. []

Q2: What is the role of Gluconobacter oxydans in 2-KLG production?

A2: Gluconobacter oxydans is a bacterium commonly employed in the first step of 2-KLG production. It efficiently converts D-sorbitol to L-sorbose, which serves as the substrate for the subsequent step. [, , ]

Q3: How does Ketogulonicigenium vulgare contribute to 2-KLG synthesis?

A3: Ketogulonicigenium vulgare is another bacterium crucial for 2-KLG production. In the second fermentation step, it utilizes L-sorbose produced in the first step and converts it to 2-KLG. [, , ]

Q4: Why is mixed culture fermentation often preferred for 2-KLG production?

A4: While Ketogulonicigenium vulgare is responsible for converting L-sorbose to 2-KLG, its slow growth rate and low productivity necessitate the use of associated bacteria in a mixed culture. These associated bacteria, such as Bacillus megaterium, enhance the growth of K. vulgare and consequently improve 2-KLG yields. [, ]

Q5: Can 2-KLG be produced directly from D-glucose?

A5: Research is exploring the direct conversion of D-glucose to 2-KLG to streamline the production process. This involves engineering microorganisms with the necessary enzymes to facilitate this one-step conversion. Analytical techniques like HPLC are crucial in monitoring the metabolites produced during this process. [, ]

Q6: What is the molecular formula and weight of 2-Keto-L-gulonic acid?

A6: The molecular formula of 2-Keto-L-gulonic acid is C6H10O7, and its molecular weight is 194.14 g/mol.

Q7: Are there spectroscopic methods to characterize 2-KLG?

A7: Yes, infrared spectroscopy has been used to identify and confirm the structure of 2-KLG. []

Q8: What factors can impact the stability of 2-KLG?

A8: The stability of 2-KLG is affected by various factors, including temperature, pH, and the presence of other chemicals. It is generally stable under acidic conditions but can degrade under alkaline conditions. [, ]

Q9: How does the redox potential influence 2-KLG production during fermentation?

A9: Maintaining a low negative redox potential during fermentation favors 2-KLG formation. Strategies such as continuous fermentation in a chemostat help maintain these low redox potentials, leading to improved 2-KLG production rates. []

Q10: Can you elaborate on the role of L-tyrosine in 2-KLG fermentation?

A10: L-tyrosine and some of its analogs have been observed to stimulate 2-KLG formation during fermentation. This stimulatory effect is linked to the maintenance of low redox potential values, indicating the possible involvement of a direct oxidase-type enzyme in the process. []

Q11: What is the primary application of 2-Keto-L-gulonic acid?

A11: 2-KLG is primarily used as a key precursor in the industrial production of L-ascorbic acid (vitamin C), a vital nutrient with antioxidant properties. []

Q12: How is 2-Keto-L-gulonic acid converted to L-ascorbic acid?

A12: The conversion of 2-KLG to L-ascorbic acid involves a series of chemical reactions, including esterification and lactonization. [, ]

Q13: Are there alternative methods for 2-KLG production?

A13: Research is exploring alternative methods for 2-KLG production, aiming for increased efficiency and cost-effectiveness. One approach involves using immobilized enzymes to improve the catalytic efficiency of 2-KLG synthesis. []

Q14: How does exogenous 2KGA application potentially enhance salt stress resistance in plants?

A14: Research suggests that applying 2-KLG to plants, specifically non-heading Chinese cabbage, can potentially improve their resistance to salt stress. The proposed mechanism involves 2-KLG promoting L-ascorbic acid synthesis in the plant, leading to increased levels of metabolites and enzymes associated with stress resistance. This, in turn, helps alleviate the negative impacts of salt stress on plant growth. []

Q15: What analytical techniques are used to quantify 2-KLG?

A15: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 2-KLG during fermentation and in the final product. Different HPLC methods, including those utilizing UV detection, have been developed to ensure accurate and reliable quantification. [, ]

Q16: How can paper chromatography be used in 2-KLG research?

A16: Paper chromatography, particularly two-dimensional paper chromatography, has been valuable in identifying and characterizing various sugars and sugar acids produced as metabolites during 2-KLG fermentation. This technique helps researchers understand the metabolic pathways involved and optimize production processes. []

Q17: What is the role of high-throughput screening in 2-KLG production?

A17: High-throughput screening is a powerful tool for identifying new microbial strains with enhanced 2-KLG production capabilities. Techniques like fluorescence-activated cell sorting, coupled with enzymatic assays, allow for rapid screening of large numbers of microorganisms to identify promising candidates for industrial applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)